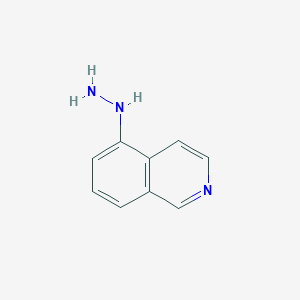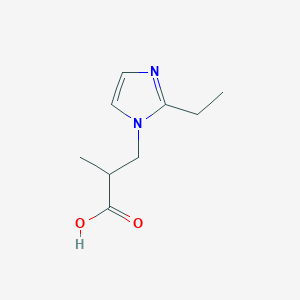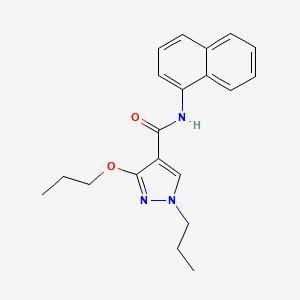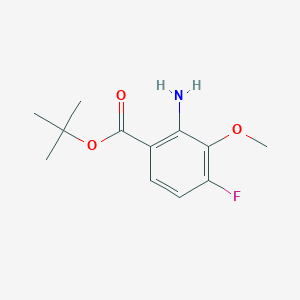![molecular formula C14H21NO5S B2554442 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097891-00-2](/img/structure/B2554442.png)
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate, commonly known as HET0016, is a selective inhibitor of 20-HETE synthase. It is a small molecule that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
Scientific Research Applications
Chemical Synthesis
1- [2- (2-Hydroxyethoxy)ethyl]piperazine is commonly employed in chemical synthesis. Its structure, which combines a piperazine ring with an ethylene glycol moiety, allows for versatile reactivity. Researchers use it as a building block to create more complex molecules, such as pharmaceutical intermediates or functional materials .
Medicinal Chemistry
Anticancer Agents: The compound’s piperazine ring and hydroxyethoxy group make it an interesting candidate for designing anticancer agents. Researchers explore modifications to enhance its cytotoxicity, selectivity, and pharmacokinetic properties. By attaching specific functional groups, they aim to develop novel chemotherapeutic agents .
Antiviral Compounds: 1- [2- (2-Hydroxyethoxy)ethyl]piperazine derivatives have shown promise as antiviral agents. Scientists investigate their activity against viruses like HIV, herpes simplex, and influenza. Rational modifications can lead to potent antiviral drugs .
Material Science
Polymer Synthesis: The compound’s hydroxyethoxy group allows it to participate in polymerization reactions. Researchers incorporate it into polymer chains to impart desired properties, such as solubility, flexibility, or biocompatibility. Applications range from drug delivery systems to coatings and adhesives .
Surface Modification: 1- [2- (2-Hydroxyethoxy)ethyl]piperazine can serve as a surface modifier. When attached to nanoparticles or solid surfaces, it enhances their dispersibility, stability, and interaction with other molecules. This property finds use in catalysis, sensors, and nanomaterials .
Organic Synthesis
Thiophene Derivatives: Given the presence of a thiophene ring in the compound, researchers explore its potential in synthesizing thiophene derivatives. These compounds often exhibit interesting electronic and optical properties, making them valuable for organic electronics, photovoltaics, and light-emitting materials .
Pharmaceutical Intermediates
1- [2- (2-Hydroxyethoxy)ethyl]piperazine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for further derivatization, leading to diverse drug candidates. Researchers investigate its role in creating antihypertensive agents, antipsychotics, and more .
Agrochemicals
Researchers explore the compound’s potential as a building block for agrochemicals. By modifying its structure, they aim to develop insecticides, herbicides, or fungicides with improved efficacy and safety profiles .
properties
IUPAC Name |
[1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBYSPAQMCGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)
![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)


![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)
![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)
![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)